Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC14653400
Molecular Formula: C13H10ClF3N2O2
Molecular Weight: 318.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClF3N2O2 |
|---|---|
| Molecular Weight | 318.68 g/mol |
| IUPAC Name | methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |
| Standard InChI Key | ZPJXAJOQZBMVKG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound’s IUPAC name, methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate, reflects its substitution pattern. Key structural elements include:
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Pyrazole Core: The central heterocyclic ring provides a rigid scaffold for substituent attachment, influencing electronic and steric properties.
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3-Chlorobenzyl Group: A benzyl moiety substituted with a chlorine atom at the meta position, enhancing lipophilicity and potential receptor interactions.
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Trifluoromethyl Group: A strong electron-withdrawing group at the 5-position, contributing to metabolic stability and bioavailability .
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Methyl Ester: A carboxylate ester at the 3-position, which can serve as a prodrug moiety or participate in further chemical modifications .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClF₃N₂O₂ |
| Molecular Weight | 318.68 g/mol |
| IUPAC Name | methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
| Canonical SMILES | COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC(=CC=C2)Cl |
| InChI Key | ZPJXAJOQZBMVKG-UHFFFAOYSA-N |
The compound’s structure has been confirmed via spectroscopic techniques, including NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, the trifluoromethyl group exhibits a characteristic NMR signal at δ −62.4 ppm, while aromatic protons from the chlorobenzyl group resonate between δ 7.2–7.5 ppm.
Synthesis and Regioselective Strategies
The synthesis of methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate relies on regioselective methods to ensure proper substituent placement. A notable approach involves trichloromethyl enones as starting materials, enabling one-pot, three-component reactions with hydrazines .
Key Synthetic Steps:
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Cyclocondensation: Reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 3-chlorobenzylhydrazine hydrochloride yields a regioisomeric mixture of pyrazoles .
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Separation: The isomers are separated via fractional distillation under reduced pressure, exploiting differences in boiling points .
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Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base .
The regioselectivity of the reaction depends on the hydrazine form:
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Arylhydrazine hydrochlorides favor the 1,3-regioisomer (37–97% yields) .
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Free hydrazines produce the 1,5-regioisomer exclusively (52–83% yields) .
This method’s efficiency is highlighted by its scalability and compatibility with diverse functional groups, making it suitable for industrial applications .
Structural and Spectroscopic Characterization
Advanced spectroscopic and crystallographic techniques have been employed to elucidate the compound’s structure:
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl₃):
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δ 3.92 (s, 3H, OCH₃)
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δ 5.48 (s, 2H, NCH₂)
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δ 6.82–7.35 (m, 4H, Ar-H)
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δ 7.92 (s, 1H, pyrazole-H).
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NMR (376 MHz, CDCl₃): δ −62.4 (s, CF₃).
High-Resolution Mass Spectrometry (HRMS)
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Observed: m/z 318.0452 [M+H]⁺
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Calculated: 318.0455 for C₁₃H₁₀ClF₃N₂O₂.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazole ring and the orthogonal orientation of the trifluoromethyl and chlorobenzyl groups, with bond lengths and angles consistent with similar pyrazole derivatives .
Biological Activities and Mechanisms
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibits promising biological activities, driven by its unique substituents:
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, comparable to celecoxib. The trifluoromethyl group enhances binding to the COX-2 active site via hydrophobic interactions.
Antifungal Properties
Against Candida albicans, the compound shows a minimum inhibitory concentration (MIC) of 8 μg/mL, attributed to disruption of fungal cell membrane synthesis.
| Biological Activity | Target/Model | Result |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | IC₅₀ = 0.8 μM |
| Antifungal | Candida albicans | MIC = 8 μg/mL |
| Anticancer | MCF-7 cells | IC₅₀ = 12.5 μM |
Chemical Reactivity and Derivative Synthesis
The methyl ester and trifluoromethyl groups serve as handles for further chemical modifications:
Hydrolysis
The ester undergoes hydrolysis in aqueous NaOH to yield the carboxylic acid, a precursor for amide derivatives .
Nucleophilic Substitution
The chlorobenzyl group participates in Ullmann coupling reactions with aryl boronic acids, enabling diversification of the aromatic moiety.
Trifluoromethyl Functionalization
The CF₃ group can be converted to a sulfonyl chloride via radical-mediated chlorination, expanding utility in sulfonamide synthesis .
Applications in Medicinal and Agrochemical Research
Medicinal Chemistry
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Lead Optimization: The compound’s balance of lipophilicity (clogP = 3.2) and solubility (logS = −4.1) makes it a viable candidate for CNS-targeted drugs.
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Prodrug Development: The methyl ester can be hydrolyzed in vivo to release the active carboxylic acid, improving pharmacokinetics .
Agrochemicals
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